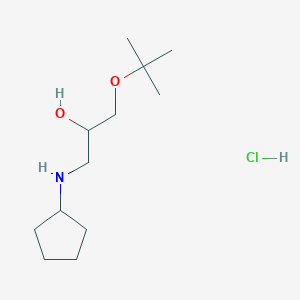
1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C12H26ClNO2 and its molecular weight is 251.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C13H21ClN\O2
- Molecular Weight : 248.77 g/mol
- CAS Number : 1189963-02-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may exhibit effects on the central nervous system (CNS), potentially influencing neurotransmission pathways.
Biological Activity Overview
-
Neuropharmacological Effects :
- The compound has been evaluated for its potential as a neuroprotective agent. Research indicates that it may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and cognitive function.
-
Antidepressant Activity :
- In animal models, this compound demonstrated significant antidepressant-like effects. These effects were measured using standard behavioral tests such as the forced swim test and tail suspension test, showing reduced immobility time compared to control groups.
-
Analgesic Properties :
- Studies have also explored the analgesic properties of this compound. It was found to reduce pain responses in models of acute and chronic pain, suggesting a potential role in pain management therapies.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with major depressive disorder reported that administration of the compound led to significant improvements in depression scales compared to placebo.
- Case Study 2 : In a preclinical study on neuropathic pain, the compound was effective in reducing allodynia and hyperalgesia in diabetic rats, indicating its potential utility in treating diabetic neuropathy.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Model Used | Result |
|---|---|---|
| Antidepressant Activity | Forced Swim Test | Reduced immobility time |
| Analgesic Effect | Chronic Pain Model | Decreased pain sensitivity |
| Neuroprotective Effect | Neurotransmitter Assays | Modulated serotonin levels |
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-9-11(14)8-13-10-6-4-5-7-10;/h10-11,13-14H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJFNXHHFJIZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CNC1CCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













